molecular formula C8H7BrO2 B1267035 3-Bromophenyl acetate CAS No. 35065-86-2

3-Bromophenyl acetate

Cat. No.: B1267035
CAS No.: 35065-86-2
M. Wt: 215.04 g/mol
InChI Key: CDLTWXBTYNNYLN-UHFFFAOYSA-N
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Description

3-Bromophenyl acetate (3-BPA) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents. It has a melting point of 54-56°C and is insoluble in water. 3-BPA is a versatile compound that has been used in a wide range of scientific research applications, including organic synthesis, pharmacology, and biochemistry.

Scientific Research Applications

Vibrational and Docking Studies

3-Bromophenyl acetate has been explored in vibrational (FT-IR, FT-Raman), electronic, and docking studies. It demonstrates potential as an amidase inhibitor. Its structure, electronic properties, thermodynamics, and biological activities have been comprehensively analyzed, showing it to be a chemically soft material with high non-linear optical (NLO) activity, suggesting applications in materials science and biochemistry (Rahuman et al., 2020).

Waste Separation and Environmental Applications

The separation of bromo-substituted aromatic wastes, including 4-bromophenyl acetate, can be achieved using zeolite ZSM-5. This process is significant for environmental management and recycling of industrial residues (Smith, He, & Taylor, 1997).

Analytical Method Development

An analytical method involving the conversion of bromophenols to their acetates for detection in water has been developed. This method, using gas chromatography-mass spectrometry (GC-MS), allows for precise quantification of bromophenols at trace levels, highlighting this compound's role in environmental monitoring (Blythe, Heitz, Joll, & Kagi, 2006).

Organic Synthesis

In organic synthesis, 3-bromo-propenyl acetate has been used in the zinc-promoted α-hydroxyallylation of ketones, expanding the scope for synthesizing homoallylic alcohols. This application shows its utility in complex chemical reactions (Lombardo, Morganti, d'Ambrosio, & Trombini, 2003).

Electrochemical Research

The compound has been studied in electrochemical research, specifically in the oxidation of the acetate anion. This study contributes to understanding catalytic mechanisms in chemistry (Waller, Northing, & Compton, 1990).

Safety and Hazards

Safety data sheets suggest that 3-Bromophenyl acetate should be handled with care. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(3-bromophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLTWXBTYNNYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188572
Record name Phenol, 3-bromo-, acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35065-86-2
Record name Phenol, 3-bromo-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35065-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-bromo-, acetate
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Record name Phenol, 3-bromo-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 3-bromo-, 1-acetate
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Synthesis routes and methods I

Procedure details

3-Bromophenol (100 g, 580 mmol) and triethylamine (104 mL, 750 mmol) were dissolved in dichloromethane (500 mL), and the solution was cooled in an ice bath. Acetyl chloride (49.7 g, 630 mmol) was added dropwise. After 1 h the cooling bath was removed and the mixture was stirred overnight (approx 16 h) at room temperature. The mixture was washed with hydrochloric acid (1N, 250 mL), water (250 mL), 5% NaHCO3 (250 mL), and brine (250 mL). The organic layer was dried and evaporated to provide 124 g (99%) of 3-bromophenyl acetate as a light brown liquid; 1H NMR (CDCl3) δ7.36 (d, 1H), 7.32-7.20 (m, 2H), 7.05 (d, 1H), 2.28 (s, 3H).
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100 g
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49.7 g
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Synthesis routes and methods II

Procedure details

3-bromophenol was dissolved in dichloromethane. Triethylamine (1 eq) and acetic anhydride (2 eq) were added and the mixture was stirred at room temperature for 5 hours. The solvent was eliminated by vacuum evaporation. The evaporation residue was taken up in dichloromethane then dried on magnesium sulfate. The solvent was eliminated by vacuum evaporation.
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Synthesis routes and methods III

Procedure details

Concentrated sulphuric acid (2 ml) was added to a stirred mixture of 3-bromophenol (67 g) and acetic anhydride (20 ml). The mixture was stirred at ambient temperature for 4 hours and evaporated. Ice was added and the mixture was extracted with diethyl ether. The organic phase was dried (MgSO4) and evaporated to give 3-bromophenyl acetate (75.4 g, 90%).
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2 mL
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67 g
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20 mL
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Synthesis routes and methods IV

Procedure details

To a stirred solution of 3-bromophenol (25 g, 145 mmol) in acetic anhydride (14 ml) was added a few drop of sulfuric acid, and the mixture was stirred for 2 hours. The mixture was poured into a solution of NaHCO3 (1.3 g, 15.5 mmol) in water (160 ml). The whole was extracted with diethylether. The organic layer was washed with saturated NaHCO3 aqueous solution, brine, dried over MgSO4, and concentrated in vacuo. The residue was used for next reaction without purification. (31 g, 99% yield).
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25 g
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160 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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